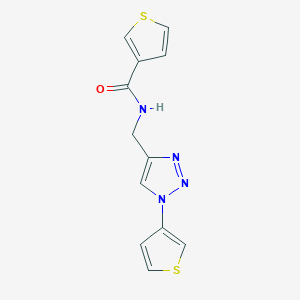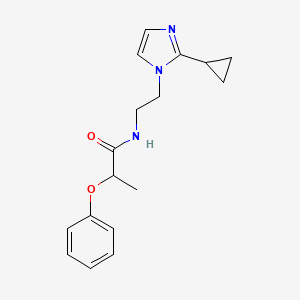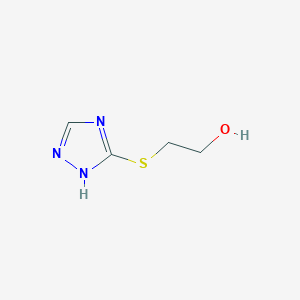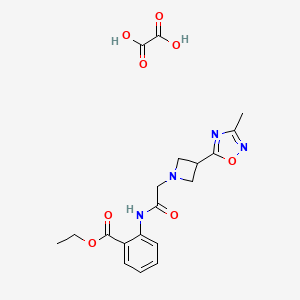![molecular formula C13H15N3 B2670813 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1540073-42-4](/img/structure/B2670813.png)
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the molecular weight of 213.28 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H15N3/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8,14H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed study. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine and its derivatives are synthesized through various chemical reactions, offering potential in medicinal chemistry and material science. For instance, a novel synthesis approach under microwave irradiation in ethylene glycol has been developed, simplifying the production of imidazo[1,2-a]pyridin-2-one derivatives, showcasing the compound's versatility in synthetic chemistry (Tu et al., 2007). Additionally, the structural and optical properties of imidazo[1,2-a]pyridine derivatives have been characterized, revealing significant UV absorption and fluorescence, indicating their potential as luminescent materials (Volpi et al., 2017).
Biological Activity and Pharmacological Potential
Imidazo[1,2-a]pyridine compounds have been explored for their biological activities, including their potential as anticancer agents. For example, N-phenyl-imidazo[4,5-b]pyridin-2-amines demonstrated potent anti-proliferative and CDK9 inhibitory activities against human colon and breast carcinoma cell lines, highlighting their promise in cancer therapy (Lukasik et al., 2012). Moreover, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showing good cytoprotective properties (Starrett et al., 1989).
Material Science and Corrosion Inhibition
Imidazo[1,2-a]pyridine derivatives also find applications in material science, particularly as corrosion inhibitors. A study on 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a]pyridine-3-yl methylene]-phenyl-amine demonstrated its effectiveness as a corrosion inhibitor for carbon steel in saline solution, based on potentiometric polarization measurements and quantum mechanical calculations (Kubba & Al-Joborry, 2020).
Safety and Hazards
properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDIANDECQWJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2670731.png)

![(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2670733.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2670737.png)


![1-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2670745.png)


![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2670749.png)
![N-(4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2670750.png)

